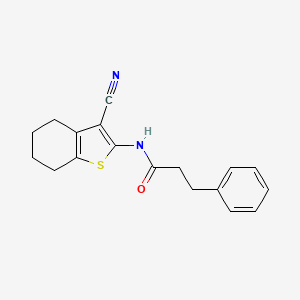
N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide is a useful research compound. Its molecular formula is C18H18N2OS and its molecular weight is 310.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(3-Cyano-4,5,6,7-tetrahydro-2-benzothienyl)-3-phenylpropanamide is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific kinases. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C18H18N2OS, with a structure that includes a benzothienyl moiety and a cyano group, which are critical for its biological activity. Its synthesis has been reported to yield satisfactory results using standard organic chemistry protocols .
The primary mechanism of action for this compound involves the inhibition of Jun N-terminal kinases (JNK) 2 and 3. These kinases are part of the mitogen-activated protein kinase (MAPK) signaling pathways, which are crucial in regulating various cellular processes including apoptosis and inflammation.
Inhibition Potency
Research indicates that this compound exhibits potent inhibitory activity against JNK3 with a pIC50 value of approximately 6.7 and similar potency against JNK2 (pIC50 6.5). Notably, it shows selectivity over JNK1 and other MAPK family members such as p38α and ERK2 . This selectivity is attributed to unique binding interactions within the ATP-binding site of these kinases.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively reduces cellular proliferation in cancer cell lines through its action on JNK pathways. The compound's anti-proliferative effects were evaluated using standard MTT assays where it showed significant dose-dependent inhibition .
Anti-inflammatory Potential
Molecular docking studies suggest that the compound may also act as an anti-inflammatory agent by inhibiting 5-lipoxygenase (5-LOX), an enzyme involved in leukotriene biosynthesis. The binding energy calculations indicated a strong affinity for 5-LOX compared to COX-2 inhibitors like Celecoxib .
Case Studies
- Cancer Cell Lines : In studies involving various cancer cell lines (e.g., breast and lung cancer), treatment with this compound resulted in a marked decrease in cell viability and induction of apoptosis.
- Inflammatory Models : In animal models of inflammation, administration of this compound led to reduced markers of inflammation and improved clinical scores compared to controls.
Comparative Binding Affinity Data
The following table summarizes the binding affinities of this compound compared to other known inhibitors:
| Compound | Target | Binding Energy (kcal/mol) | Ki (nM) |
|---|---|---|---|
| This compound | JNK2 | -8.5 | 807.43 |
| This compound | JNK3 | -8.0 | 925.65 |
| Celecoxib | COX-2 | -12.3 | 12.23 |
| Licofelone | 5-LOX | -8.73 | 443.88 |
属性
IUPAC Name |
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c19-12-15-14-8-4-5-9-16(14)22-18(15)20-17(21)11-10-13-6-2-1-3-7-13/h1-3,6-7H,4-5,8-11H2,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFULSLXRHNJOEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)CCC3=CC=CC=C3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













